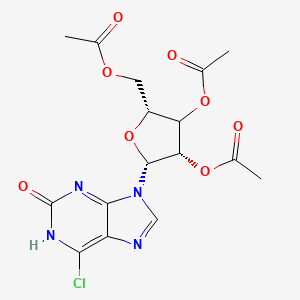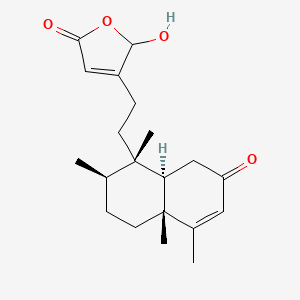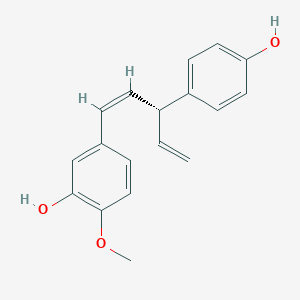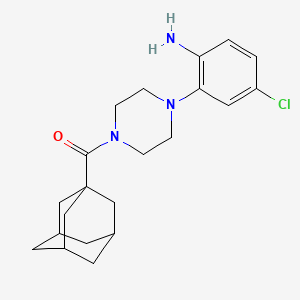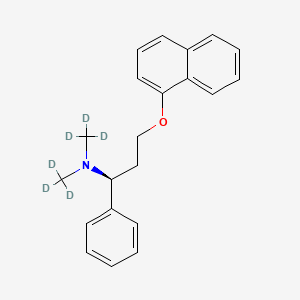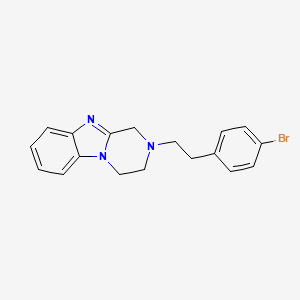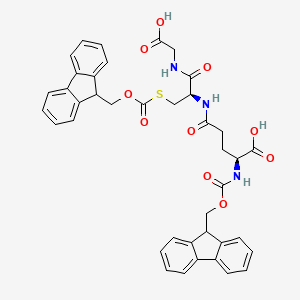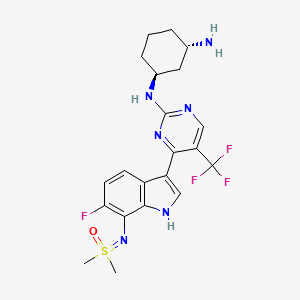
Cdk7-IN-15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk7-IN-15 is a small molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). CDK7 is a crucial enzyme involved in regulating the cell cycle and transcription. Overexpression of CDK7 has been linked to various cancers, making it a significant target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cdk7-IN-15 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Cdk7-IN-15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted derivatives .
Applications De Recherche Scientifique
Cdk7-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK7 in various chemical processes.
Biology: Helps in understanding the biological functions of CDK7 and its role in cell cycle regulation.
Medicine: Investigated as a potential therapeutic agent for treating cancers with overexpressed CDK7.
Industry: Used in the development of new drugs targeting CDK7
Mécanisme D'action
Cdk7-IN-15 exerts its effects by inhibiting the activity of CDK7. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which phosphorylates other CDKs, driving cell cycle progression. By inhibiting CDK7, this compound disrupts this phosphorylation process, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ICEC0942 (CT7001)
- SY-1365
- SY-5609
- LY3405105
Uniqueness
Cdk7-IN-15 is unique due to its high selectivity for CDK7 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its therapeutic potential .
Propriétés
Formule moléculaire |
C21H24F4N6OS |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
(1S,3S)-1-N-[4-[7-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-6-fluoro-1H-indol-3-yl]-5-(trifluoromethyl)pyrimidin-2-yl]cyclohexane-1,3-diamine |
InChI |
InChI=1S/C21H24F4N6OS/c1-33(2,32)31-19-16(22)7-6-13-14(9-27-18(13)19)17-15(21(23,24)25)10-28-20(30-17)29-12-5-3-4-11(26)8-12/h6-7,9-12,27H,3-5,8,26H2,1-2H3,(H,28,29,30)/t11-,12-/m0/s1 |
Clé InChI |
VHKRETANALXMKM-RYUDHWBXSA-N |
SMILES isomérique |
CS(=NC1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCC[C@@H](C4)N)F)(=O)C |
SMILES canonique |
CS(=NC1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCC(C4)N)F)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


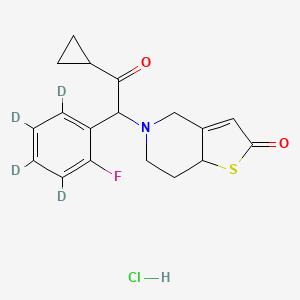
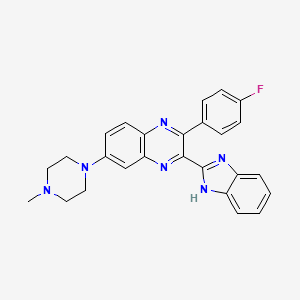
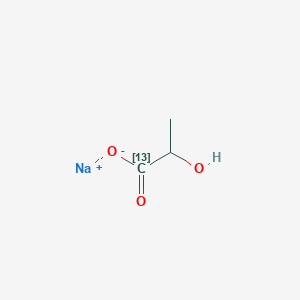

![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)
